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Compound of Interest

Compound Name: Desmethyl Celecoxib

Cat. No.: B154141

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the non-steroidal
anti-inflammatory drug (NSAID) Celecoxib and its primary metabolite, Desmethyl Celecoxib
(also known as Hydroxycelecoxib). The information presented is compiled from various studies
to offer a comprehensive overview for researchers and professionals in the field of drug
development.

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that undergoes extensive
metabolism in the body.[1] The primary metabolic pathway involves the oxidation of the methyl
group to form Desmethyl Celecoxib, a reaction primarily catalyzed by the cytochrome P450
enzyme CYP2C9.[1][2] This initial metabolite is then further oxidized to Carboxycelecoxib.[1]
Notably, both Desmethyl Celecoxib and Carboxycelecoxib are considered pharmacologically
inactive as COX-1 or COX-2 inhibitors.[2][3]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for both Celecoxib and its
primary metabolite, Desmethyl Celecoxib, in healthy human subjects following oral
administration of Celecoxib.
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Pharmacokinetic . Desmethyl Celecoxib
Celecoxib .
Parameter (Hydroxycelecoxib)
Peak Plasma Concentration ~600-900 ng/mL (for a 200 mg ]
Data not consistently reported
(Cmax) dose)[3]
Time to Peak Plasma )
) ~2-4 hours[4] Data not consistently reported
Concentration (Tmax)
Elimination Half-Life (t%%) ~11 hours[4] Data not consistently reported
Apparent Volume of ]
o ~400 L[2] Data not consistently reported
Distribution (Vd/F)
Apparent Plasma Clearance .
~30 L/hr[3] Data not consistently reported

(CL/F)

Note: While methods for the simultaneous determination of Celecoxib and its metabolites in
plasma have been developed, specific pharmacokinetic parameters for Desmethyl Celecoxib
are not widely reported in publicly available literature.

Experimental Protocols

The determination of the pharmacokinetic parameters for Celecoxib and its metabolites
typically involves the following key experimental steps:

Study Design and Dosing

e Subjects: Healthy human volunteers are typically recruited for pharmacokinetic studies.

e Dosing: A single oral dose of Celecoxib (e.g., 200 mg) is administered to the subjects, often
after an overnight fast.[4]

¢ Blood Sampling: Serial blood samples are collected at predefined time points before and
after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, and 48 hours post-
dose).[5]

Sample Preparation
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e Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then
stored frozen until analysis.

o Extraction: Celecoxib and its metabolites are extracted from the plasma samples. Common
techniques include:

o Liquid-Liquid Extraction (LLE): This involves the use of an organic solvent (e.g., a mixture
of n-hexane and isoamyl alcohol) to separate the compounds of interest from the plasma
matrix.

o Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material to selectively
adsorb the analytes, which are then eluted with a suitable solvent.

Analytical Quantification

o High-Performance Liquid Chromatography (HPLC): This is the most common analytical
technique used for the separation and quantification of Celecoxib and its metabolites.

o Column: A reversed-phase column (e.g., C18) is typically used for separation.

o Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is
used to elute the compounds from the column.

o Detection:

= UV Detection: The concentration of the analytes is determined by measuring their
absorbance of ultraviolet light at a specific wavelength (e.g., 254 nm).

» Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, HPLC is often
coupled with a mass spectrometer (LC-MS/MS). This allows for the precise identification
and quantification of each compound based on its mass-to-charge ratio.

Pharmacokinetic Analysis

The plasma concentration-time data obtained from the analytical measurements are then used
to calculate the various pharmacokinetic parameters using specialized software.
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Visualizing the Metabolic Pathway and Experimental
Workflow

To better illustrate the processes described, the following diagrams have been generated using
the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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